molecular formula C21H26N2O5S B256244 N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Katalognummer B256244
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: PDICWPNEFZEFLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has shown promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity.

Wirkmechanismus

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A to the receptor. Orexin-A is a neuropeptide that is primarily produced in the hypothalamus and plays a crucial role in regulating wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior. It also reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing, which may contribute to its efficacy in reducing drug-seeking behavior.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its selectivity for the orexin-1 receptor. This means that it can specifically target the activity of orexin-A without affecting other neurotransmitter systems. Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to have a long half-life in vivo, which allows for sustained effects.
One of the limitations of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans, which may limit its translation to clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide. One area of interest is its potential as a treatment for sleep disorders, particularly narcolepsy and insomnia. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Another area of interest is its potential as a treatment for addiction, particularly drug addiction. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Additionally, there is potential for N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide to be used in combination with other therapies for the treatment of obesity. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy in combination with other therapies.
Overall, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide shows promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity. Further research is needed to determine its optimal use in humans and its long-term safety and efficacy.

Synthesemethoden

The synthesis of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research is sleep disorders, particularly narcolepsy and insomnia. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to increase wakefulness and reduce sleep fragmentation in animal models of narcolepsy and insomnia.
Another area of research is addiction, specifically drug addiction. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction. This suggests that N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide may be a potential treatment for drug addiction.
Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been studied as a potential treatment for obesity. Orexin-1 receptor has been implicated in regulating food intake and energy expenditure, and N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to reduce food intake and body weight in animal models of obesity.

Eigenschaften

Produktname

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Molekularformel

C21H26N2O5S

Molekulargewicht

418.5 g/mol

IUPAC-Name

N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C21H26N2O5S/c1-26-19-8-4-3-7-17(19)18(23-11-5-2-6-12-23)14-22-29(24,25)16-9-10-20-21(13-16)28-15-27-20/h3-4,7-10,13,18,22H,2,5-6,11-12,14-15H2,1H3

InChI-Schlüssel

PDICWPNEFZEFLM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Kanonische SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.